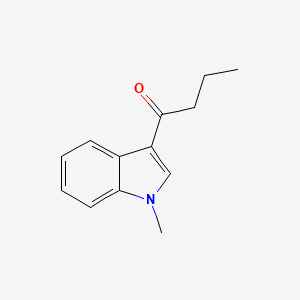

1-(1-Methyl-1H-indol-3-yl)-butan-1-on

Übersicht

Beschreibung

“1-(1-Methyl-1H-indol-3-yl)-butan-1-one” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 173.21 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” includes an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The SMILES string for this compound isCC(=O)c1cn(C)c2ccccc12 . Chemical Reactions Analysis

The compound and its derivatives have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these tumor cell lines .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 173.21 .Wissenschaftliche Forschungsanwendungen

Hemmung der Tubulinpolymerisation

Diese Verbindung wurde bei der Synthese von Derivaten verwendet, die als Mittel zur Hemmung der Tubulinpolymerisation wirken . Diese Derivate zeigten wirksame antiproliferative Aktivitäten gegen HeLa-, MCF-7- und HT-29-Krebszelllinien . Beispielsweise zeigte Verbindung 7d potente Aktivitäten gegen diese Zelllinien, induzierte Apoptose in den Zellen in dosisabhängiger Weise, stoppte die Zellen in der G2/M-Phase und hemmte die Polymerisation von Tubulin .

Antivirale Aktivität

Indolderivate, einschließlich derer mit der Struktur „1-(1-Methyl-1H-indol-3-yl)-butan-1-on“, zeigten eine potenzielle antivirale Aktivität . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate wurden auch mit entzündungshemmender Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von entzündungshemmenden Medikamenten verwendet werden könnte .

Antikrebsaktivität

Die Antikrebsaktivität von Indolderivaten ist gut dokumentiert . Angesichts der antiproliferativen Aktivitäten der Derivate von „this compound“ gegen verschiedene Krebszelllinien ist es plausibel, dass diese Verbindung in der Krebsforschung eingesetzt werden könnte .

Anti-HIV-Aktivität

Indolderivate zeigten eine potenzielle Anti-HIV-Aktivität . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung von Anti-HIV-Medikamenten eingesetzt werden könnte .

Antioxidative Aktivität

Indolderivate sind bekannt für ihre antioxidative Aktivität . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Antioxidantien eingesetzt werden könnte .

Antibakterielle Aktivität

Indolderivate zeigten eine antimikrobielle Aktivität . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von antimikrobiellen Medikamenten eingesetzt werden könnte .

Antidiabetische Aktivität

Indolderivate zeigten eine antidiabetische Aktivität . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von antidiabetischen Medikamenten eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, such as antimicrobial and antitubercular activities . These activities are likely due to the interaction of the indole ring with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitubercular activities . These effects are likely the result of the compound’s interaction with its biological targets.

Zukünftige Richtungen

The compound and its derivatives have shown promising results in inhibiting tubulin polymerization, suggesting potential for further development of tubulin polymerization inhibitors . Additionally, the compound’s indole moiety makes it a significant precursor for the synthesis of active molecules, indicating potential for further exploration in the assembly of pharmaceutically interesting scaffolds .

Biochemische Analyse

Biochemical Properties

1-(1-Methyl-1H-indol-3-yl)-butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition occurs through binding interactions with tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, influencing gene expression by modifying chromatin structure .

Cellular Effects

1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it arrests cells in the G2/M phase of the cell cycle, leading to cell death. Moreover, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one involves several key interactions at the molecular level. It binds to tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation . This action leads to cell cycle arrest and apoptosis. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, leading to changes in gene expression by modifying chromatin structure . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that 1-(1-Methyl-1H-indol-3-yl)-butan-1-one can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight the importance of understanding the metabolic pathways of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one for its therapeutic use.

Transport and Distribution

Within cells and tissues, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may accumulate in the cytoplasm or nucleus, depending on the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with tubulin and histone acetyltransferase KAT2B . These interactions are essential for its role in inhibiting tubulin polymerization and modifying gene expression. Additionally, post-translational modifications and targeting signals may direct 1-(1-Methyl-1H-indol-3-yl)-butan-1-one to specific cellular compartments, influencing its activity and function.

Eigenschaften

IUPAC Name |

1-(1-methylindol-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMQUHDDQBABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)